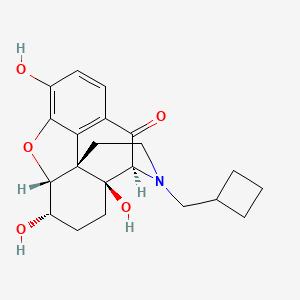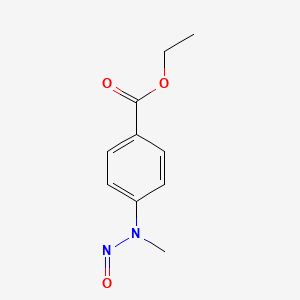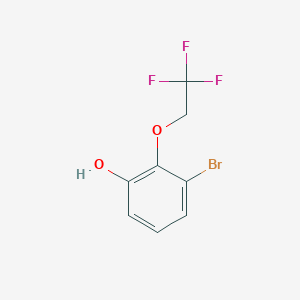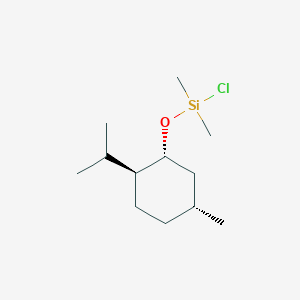
1-(2-Bromo-1,3-oxazol-4-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromo-1,3-oxazol-4-yl)ethanol is a chemical compound that belongs to the oxazole family, characterized by a five-membered ring containing both oxygen and nitrogen atoms. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of the bromine atom and the hydroxyl group in its structure makes it a versatile intermediate for further chemical modifications.
准备方法
The synthesis of 1-(2-Bromo-1,3-oxazol-4-yl)ethanol can be achieved through several routes. One common method involves the reaction of 2-bromo-1,3-oxazole with ethylene oxide under controlled conditions. This reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion. Another approach involves the use of 2-bromo-1,3-oxazole and ethanol in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.
Industrial production methods for this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain high-purity this compound.
化学反应分析
1-(2-Bromo-1,3-oxazol-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. This reaction often requires a catalyst and is conducted in a polar solvent.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-(2-Bromo-1,3-oxazol-4-yl)ethanol has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Industrial Applications: It is employed in the production of specialty chemicals and as a building block for more complex molecules.
作用机制
The mechanism by which 1-(2-Bromo-1,3-oxazol-4-yl)ethanol exerts its effects is primarily through its interaction with biological targets. The bromine atom and the hydroxyl group allow the compound to form hydrogen bonds and halogen bonds with enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, depending on the target molecule.
相似化合物的比较
1-(2-Bromo-1,3-oxazol-4-yl)ethanol can be compared with other similar compounds, such as:
2-Bromo-1-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanone: This compound has a similar oxazole ring structure but differs in the substitution pattern, which can lead to different chemical reactivity and biological activity.
2-Bromo-1,3-oxazole-4-carboxylate: This compound contains a carboxylate group instead of a hydroxyl group, which affects its solubility and reactivity in different chemical environments.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a valuable intermediate in various chemical syntheses.
属性
分子式 |
C5H6BrNO2 |
|---|---|
分子量 |
192.01 g/mol |
IUPAC 名称 |
1-(2-bromo-1,3-oxazol-4-yl)ethanol |
InChI |
InChI=1S/C5H6BrNO2/c1-3(8)4-2-9-5(6)7-4/h2-3,8H,1H3 |
InChI 键 |
UYURVGNTILZESY-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=COC(=N1)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


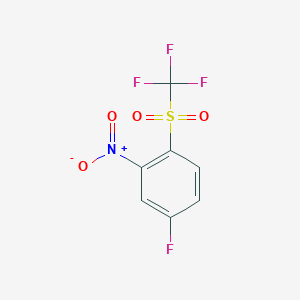

![3-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,2-diol](/img/structure/B13433530.png)
![(3aR,7R,7aR)-Ethyl 2,2-Diethyl-7-((methylsulfonyl)oxy)-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13433539.png)
![Methyl 4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoate](/img/structure/B13433548.png)
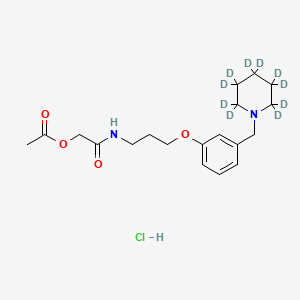

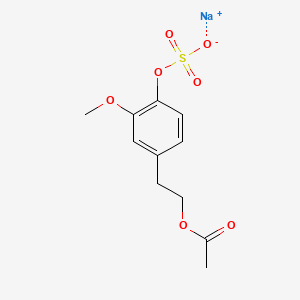
![1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(octahydro-2-oxo-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-3-quinolinecarboxylic Acid](/img/structure/B13433569.png)
![2-[2-[2-[[(4S)-5-[(2-methylpropan-2-yl)oxy]-4-[[18-[(2-methylpropan-2-yl)oxy]-18-oxooctadecanoyl]amino]-5-oxopentanoyl]amino]ethoxy]ethoxy]acetic acid](/img/structure/B13433570.png)
